4-Propylpyridine-2-carboxylic acid
Description
Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry
Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. The position of the carboxylic acid group on the pyridine ring gives rise to different isomers with distinct properties and applications. For instance, picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid or niacin), and isonicotinic acid (pyridine-4-carboxylic acid) are fundamental building blocks in medicinal chemistry and materials science. nih.gov
The introduction of a substituent, such as a propyl group at the 4-position of pyridine-2-carboxylic acid, significantly modifies the molecule's steric and electronic properties. This alteration can influence its reactivity, solubility, and biological activity, making 4-substituted pyridine-2-carboxylic acids a focal point of targeted research. These derivatives are instrumental as intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials. chemimpex.com For example, derivatives of 4-aminopyridine-2-carboxylic acid are explored for their potential in treating neurological disorders. chemimpex.com
Rationale for Academic Investigation of 4-Propylpyridine-2-carboxylic Acid Structure and Reactivity
The academic pursuit of understanding this compound is driven by several key factors. The interplay between the electron-withdrawing carboxylic acid group and the electron-donating propyl group on the pyridine ring creates a unique electronic environment. This electronic structure is of fundamental interest for studying reaction mechanisms and predicting chemical behavior.
Spectroscopic analysis is crucial for characterizing such molecules. For carboxylic acids in general, infrared (IR) spectroscopy typically shows a broad O-H stretch from 2500 to 3300 cm⁻¹ and a strong C=O stretch between 1710 and 1760 cm⁻¹. In ¹H NMR spectroscopy, the carboxylic acid proton is typically observed as a singlet around 12 ppm. The ¹³C NMR spectrum would show the carboxyl carbon in the range of 165 to 185 ppm. pressbooks.pub
Overview of Research Trajectories for Pyridine-2-carboxylic Acid Derivatives
Research involving pyridine-2-carboxylic acid derivatives is multifaceted and continually expanding. A significant area of focus is in the development of novel therapeutic agents. The pyridine scaffold is a common feature in many FDA-approved drugs, and its derivatives are investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The ability of the carboxylic acid group to interact with biological targets, such as enzymes, makes these compounds promising candidates for drug design. nih.gov
In the realm of catalysis, pyridine-2-carboxylic acid and its derivatives have been employed as catalysts in organic synthesis. For example, pyridine-2-carboxylic acid has been shown to be an effective catalyst for the multi-component synthesis of complex heterocyclic compounds. rsc.orgrsc.org The coordination of these molecules to metal centers can also lead to catalysts with enhanced activity and selectivity.
Another burgeoning research avenue is in materials science, where pyridine-2-carboxylic acid derivatives are used to construct metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit interesting properties such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, sensing, and electronics. The ability to tune the properties of these materials by modifying the substituents on the pyridine ring, such as with a propyl group, is a key driver of this research.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 87999-87-9 | C₉H₁₁NO₂ | 165.19 |
| 4-Propylpyridine (B73792) | 1122-81-2 | C₈H₁₁N | 121.18 |
| Pyridine-2-carboxylic acid | 98-98-6 | C₆H₅NO₂ | 123.11 |
| 4-Aminopyridine-2-carboxylic acid | 100047-36-7 | C₆H₆N₂O₂ | 138.13 |
| 4-Chloropyridine-2-carboxylic acid | 5470-22-4 | C₆H₄ClNO₂ | 157.55 |
| 4-Bromopyridine-2-carboxylic acid | 30766-03-1 | C₆H₄BrNO₂ | 202.01 |
Structure
3D Structure
Properties
IUPAC Name |
4-propylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-3-7-4-5-10-8(6-7)9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYMNDRGKIIVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613386 | |
| Record name | 4-Propylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87999-87-9 | |
| Record name | 4-Propylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Propylpyridine 2 Carboxylic Acid and Its Analogues
De Novo Synthesis Pathways for the Pyridine (B92270) Core
The fundamental construction of the pyridine ring, known as de novo synthesis, is a cornerstone for accessing a wide array of substituted pyridines, including the 4-propylpyridine-2-carboxylic acid scaffold. illinois.edu These methods assemble the heterocyclic ring from acyclic precursors.
Classical approaches often rely on condensation reactions. For instance, the Hantzsch pyridine synthesis and its variations represent a long-standing and versatile method. illinois.edu This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. While traditionally used for synthesizing symmetrically substituted pyridines, modifications have expanded its scope. illinois.edursc.org
Another significant strategy involves the cycloaddition of 1,3-dicarbonyl compounds with enamines or related species. The Bohlmann-Rahtz pyridine synthesis, for example, utilizes the reaction of an enamine with a propargyl ketone to construct the pyridine ring. illinois.edu This method has proven effective for creating highly substituted pyridine cores. illinois.edu
More contemporary methods focus on transition-metal-catalyzed reactions. Cyclization reactions involving dienes or enynes with nitriles, often catalyzed by transition metals, provide an efficient route to tri- and tetrasubstituted pyridines. illinois.edu Additionally, electrocyclization reactions of azatrienes, formed from the coupling of oximes and vinylboranes, followed by oxidation, offer a pathway to highly substituted pyridine structures. illinois.edu
Functionalization Strategies for the Propyl and Carboxylic Acid Moieties
Once the pyridine core is established, or in a convergent approach, the introduction of the propyl and carboxylic acid groups at the desired positions is a critical step.
Alkylation and Arylation Reactions at the Pyridine Ring
The introduction of an alkyl group, such as a propyl group, onto the pyridine ring can be achieved through various methods. The Minisci reaction is a prominent example of a radical substitution reaction that allows for the alkylation of electron-deficient heterocycles like pyridine. acs.orgnih.gov This reaction typically involves the generation of alkyl radicals from carboxylic acids via oxidative decarboxylation, which then add to the protonated pyridine ring. acs.orggoogle.com While this reaction can sometimes lead to a mixture of isomers, the use of blocking groups can direct the alkylation to the C4-position with high selectivity. nih.govchemrxiv.org For instance, a maleate-derived blocking group has been shown to effectively control Minisci-type decarboxylative alkylation at the C4-position. nih.govchemrxiv.org
Alternatively, nucleophilic substitution reactions can be employed. The activation of the pyridine ring, for example, through the formation of a pyridinium (B92312) salt, can facilitate the addition of organometallic reagents like Grignard or organozinc reagents at the C4-position. nih.gov
Carboxylation and Esterification Techniques
The introduction of a carboxylic acid group at the 2-position of the pyridine ring is a key transformation. One direct approach is the carboxylation of the pyridine ring using carbon dioxide (CO₂). chemistryviews.org Recent advancements have demonstrated the C4-selective carboxylation of pyridines via a one-pot protocol involving C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts with CO₂. chemistryviews.org Electrochemical methods also offer a promising route for the direct carboxylation of pyridines with CO₂. researchgate.netnih.gov
Alternatively, the carboxylic acid functionality can be introduced from a precursor. For example, the oxidation of a methyl group at the 2-position can yield the desired carboxylic acid. The synthesis of pyridine-2-carboxylic acid can be achieved through such oxidative processes. prepchem.com
Once the carboxylic acid is in place, esterification can be readily achieved by reacting it with an appropriate alcohol under acidic conditions or by using coupling agents.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to minimize environmental impact. researchgate.netnih.gov These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.
Key green chemistry strategies in pyridine synthesis include:
Multicomponent Reactions: One-pot reactions where multiple starting materials react to form the final product without isolating intermediates, reducing waste and improving efficiency. researchgate.netnih.gov
Green Catalysts: The use of non-toxic and recyclable catalysts, such as iron-based catalysts for cyclization reactions, is a significant advancement. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.govtandfonline.com
Environmentally Friendly Solvents: The use of water or other green solvents in place of volatile organic compounds is a key aspect of sustainable synthesis. researchgate.net
Derivatization and Analog Preparation of this compound Scaffolds
The this compound scaffold serves as a versatile platform for the preparation of a wide range of derivatives and analogs. nih.gov The carboxylic acid group is a particularly useful handle for derivatization.
Amide formation is a common strategy, achieved by reacting the carboxylic acid with various amines using coupling agents like PyBOP. nih.gov This allows for the introduction of a diverse array of substituents. The resulting amides can be further modified; for example, a primary amide can be dehydrated to a nitrile. nih.gov
Hydrazide derivatives can be synthesized by treating the parent carboxylic acid with hydrazine. nbinno.comnih.gov These hydrazides can then be reacted with other molecules, such as substituted arylsulfonyl or benzoyl chlorides, to generate further derivatives. nih.gov
Esterification of the carboxylic acid with different alcohols provides another route to a variety of analogs. Derivatization can also be performed to enhance analytical detection, for instance, by reacting the carboxylic acid with reagents like 2-hydrazinopyridine (B147025) or 2-picolylamine for improved detection in mass spectrometry. nih.govchromforum.orgnih.govresearchgate.netgoogle.com
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and conformation of 4-Propylpyridine-2-carboxylic acid. Both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, while two-dimensional techniques can reveal through-bond and through-space correlations.
In the ¹H NMR spectrum, the chemical shifts of the pyridine (B92270) ring protons are influenced by the electronic effects of the propyl and carboxylic acid substituents. Due to the electron-withdrawing nature of the carboxylic acid group and the nitrogen atom, the proton adjacent to the carboxyl group (H-3) and the proton at the 6-position are expected to be the most deshielded. The propyl group, being an electron-donating group, will have a lesser effect on the ring protons. The protons of the propyl chain itself will exhibit characteristic multiplets, with the methylene (B1212753) group attached to the pyridine ring showing a downfield shift compared to the other methylene and methyl protons.
The ¹³C NMR spectrum provides complementary information. The carboxyl carbon is readily identifiable by its characteristic downfield chemical shift, typically in the range of 165-185 ppm. wisc.edu The chemical shifts of the pyridine ring carbons are also diagnostic, with carbons adjacent to the nitrogen and the carboxyl group showing the largest downfield shifts. The carbons of the propyl group will appear in the aliphatic region of the spectrum. General ranges for pyridine carbons are between 120-150 ppm. rsc.org
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in unambiguously assigning the proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the propyl group relative to the pyridine ring in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-3 | 8.0 - 8.5 | Doublet | Downfield due to proximity to COOH and N |
| H-5 | 7.2 - 7.6 | Doublet | |
| H-6 | 8.5 - 8.9 | Doublet | Downfield due to proximity to N |
| -CH₂- (propyl, attached to ring) | 2.6 - 2.8 | Triplet | |
| -CH₂- (propyl, middle) | 1.6 - 1.8 | Sextet | |
| -CH₃ (propyl, terminal) | 0.9 - 1.1 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C-2 | 160 - 165 | Attached to COOH |
| C-3 | 125 - 130 | |
| C-4 | 150 - 155 | Attached to propyl group |
| C-5 | 120 - 125 | |
| C-6 | 148 - 152 | |
| -COOH | 165 - 175 | Carboxylic acid carbon |
| -CH₂- (propyl, attached to ring) | 35 - 40 | |
| -CH₂- (propyl, middle) | 22 - 27 |
Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo various fragmentation reactions. chemguide.co.uk
The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion is expected to follow characteristic pathways for carboxylic acids and alkyl-substituted pyridines.
One of the primary fragmentation pathways for carboxylic acids is the loss of the hydroxyl radical (•OH), resulting in a fragment ion with a mass of M-17. miamioh.edu Another common fragmentation is the loss of the entire carboxyl group as a neutral molecule of carbon dioxide (CO₂) and a hydrogen atom, leading to a fragment at M-45.
Alpha-cleavage is a dominant fragmentation mechanism for alkyl-substituted aromatic rings. thieme-connect.de For this compound, this would involve the cleavage of the bond between the first and second carbon atoms of the propyl group, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable benzylic-type cation at M-29. Cleavage of the bond between the second and third carbons of the propyl group would result in the loss of a methyl radical (•CH₃) and a fragment at M-15.
The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN (m/z 27) or other small neutral molecules, leading to a complex pattern in the lower mass region of the spectrum.
Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| M⁺˙ | [C₉H₁₁NO₂]⁺˙ | Molecular Ion |
| M-17 | [C₉H₁₀NO]⁺ | Loss of •OH from the carboxylic acid |
| M-29 | [C₇H₈NO₂]⁺ | α-cleavage of the propyl group (loss of •C₂H₅) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.
In the FT-IR spectrum of this compound, the most prominent feature is the very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. rsc.org This broadness is a result of the strong intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers in the solid state and in concentrated solutions.
The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band in the range of 1700-1730 cm⁻¹. thieme-connect.de The exact position of this band can be influenced by the degree of hydrogen bonding and the electronic effects of the pyridine ring. The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the regions of 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹, respectively. rsc.org
The vibrations of the pyridine ring will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹). The C=C and C=N stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. ukm.my The C-H stretching vibrations of the aromatic ring and the propyl group are expected in the 2850-3100 cm⁻¹ range. The FT-IR spectrum of the related 4-propylpyridine (B73792) shows characteristic bands for the propyl group and the pyridine ring. chemicalbook.com
Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum. Computational studies on similar molecules have shown that a combined analysis of FT-IR and Raman spectra, supported by theoretical calculations, allows for a detailed assignment of the vibrational modes. chemicalbook.comnih.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | FT-IR | Very broad due to hydrogen bonding |
| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman | |
| C-H Stretch (Aliphatic) | 2850 - 2960 | FT-IR, Raman | |
| C=O Stretch (Carbonyl) | 1700 - 1730 | FT-IR | Strong and sharp |
| C=C and C=N Stretch (Pyridine Ring) | 1400 - 1600 | FT-IR, Raman | |
| O-H Bend (Carboxylic Acid) | 1395 - 1440 | FT-IR |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, the analysis of related structures, such as quinolone carboxylic acid derivatives, can provide insights into the likely solid-state packing and interactions. mdpi.com
It is highly probable that this compound crystallizes in a centrosymmetric space group, with the molecules forming hydrogen-bonded dimers through their carboxylic acid moieties. This is a very common motif for carboxylic acids. The O-H···O hydrogen bonds in these dimers are expected to be strong, with O···O distances typically in the range of 2.6-2.7 Å.
In addition to the primary hydrogen bonding between the carboxylic acid groups, other intermolecular interactions are likely to play a significant role in the crystal packing. These may include C-H···O and C-H···N hydrogen bonds, where the CH groups of the pyridine ring or the propyl group interact with the oxygen atoms of the carboxylate or the nitrogen atom of an adjacent pyridine ring.
Table 5: Expected Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Expected Distance/Geometry |
|---|---|---|---|
| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | Strong, O···O distance of 2.6-2.7 Å |
| Hydrogen Bond | C-H (Pyridine/Propyl) | O=C, N (Pyridine) | Weaker, longer distances |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Interplanar distance of 3.3-3.8 Å |
Computational and Theoretical Chemistry of 4 Propylpyridine 2 Carboxylic Acid
Quantum Mechanical Studies: Electronic Structure and Reactivity Descriptors
Quantum mechanical studies are fundamental to elucidating the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Propylpyridine-2-carboxylic acid, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be utilized to determine its optimized geometry, vibrational frequencies, and electronic properties. rsc.org These calculations reveal the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule.
In a related study on 4-(Trifluoromethyl)pyridine-2-carboxylic acid, DFT calculations were instrumental in analyzing the molecular structure and properties. scilit.com For this compound, similar calculations would likely show a planar pyridine (B92270) ring, with the carboxylic acid group and the propyl group extending from it. The calculated bond lengths and angles would provide a precise structural model. For instance, the C=O and C-O bond lengths in the carboxylic acid group are expected to be around 1.21 Å and 1.35 Å, respectively, based on typical values for similar structures.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the carboxylate group, which are electron-rich regions. The LUMO, conversely, would likely be distributed over the pyridine ring, indicating its capacity to accept electron density. A smaller HOMO-LUMO gap suggests higher reactivity. In a study of pyrazolo[3,4-b]pyridine derivatives, a correlation was found between orbital interaction strength and energy differences, highlighting the importance of FMO analysis in predicting molecular interactions. researchgate.net
| Molecular Orbital | Predicted Localization | Implication |
| HOMO | Pyridine ring, Carboxylate group | Electron-donating ability |
| LUMO | Pyridine ring | Electron-accepting ability |
| HOMO-LUMO Gap | ~4-6 eV (estimated) | Chemical stability and reactivity |
Global Reactivity Parameters
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
These parameters can be calculated using the following equations:
I = -EHOMO
A = -ELUMO
χ = (I + A) / 2
η = (I - A) / 2
S = 1 / η
ω = μ2 / (2η) where μ is the electronic chemical potential (μ ≈ -χ).
For this compound, the electron-donating nature of the propyl group is expected to increase the HOMO energy, thereby decreasing the ionization potential and making the molecule more susceptible to electrophilic attack compared to unsubstituted pyridine-2-carboxylic acid.
| Parameter | Definition | Predicted Trend for this compound |
| Ionization Potential (I) | Energy required to remove an electron | Lower due to the electron-donating propyl group |
| Electron Affinity (A) | Energy released when an electron is added | Slightly affected by the propyl group |
| Electronegativity (χ) | Tendency to attract electrons | Moderate |
| Chemical Hardness (η) | Resistance to change in electron distribution | Lower, indicating higher reactivity |
| Chemical Softness (S) | Reciprocal of hardness | Higher, indicating higher reactivity |
| Electrophilicity Index (ω) | Capacity to accept electrons | Moderate |
Molecular Dynamics Simulations: Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide valuable insights into the conformational flexibility of this compound and its interactions with solvent molecules.
Furthermore, MD simulations can characterize the hydrogen bonding patterns between the carboxylic acid group and water molecules, as well as weaker interactions between the pyridine ring and the solvent. nih.gov Understanding these solvent interactions is crucial for predicting the molecule's solubility and how it might behave in a biological environment. Analysis of radial distribution functions from the simulation can quantify the structuring of solvent molecules around different parts of the solute.
In Silico Prediction of Potential Binding Interactions
In silico methods are widely used to predict how a small molecule like this compound might interact with biological macromolecules, such as proteins. nih.gov Molecular docking is a primary tool for this purpose, where the molecule is computationally placed into the binding site of a target protein to predict its binding orientation and affinity.
For example, if a particular enzyme is a target of interest, the 3D structure of the enzyme can be used for docking studies. The carboxylic acid group of this compound is a key feature for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a binding pocket. The pyridine ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The propyl group can fit into hydrophobic pockets of the protein.
The results of docking studies are often scored to rank different binding poses and to estimate the binding free energy. These predictions can guide the design of more potent and selective inhibitors.
Structure-Activity Relationship (SAR) Derivation via Computational Models
Computational models can be used to derive Structure-Activity Relationships (SAR), which correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, quantitative structure-activity relationship (QSAR) models can be developed.
This involves synthesizing a library of related compounds, for example, by varying the substituent at the 4-position of the pyridine ring or by modifying the carboxylic acid group. The biological activity of these compounds is then measured experimentally. Computational descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity.
Such a model for this compound and its analogs could reveal, for instance, that increasing the hydrophobicity of the substituent at the 4-position enhances activity up to a certain point, or that the presence of a hydrogen bond donor at a specific position is crucial for binding. These insights are invaluable for the rational design of new, more effective compounds.
Catalytic Applications of 4 Propylpyridine 2 Carboxylic Acid and Its Complexes
Role as an Organocatalyst in Organic Transformations
Currently, there is a lack of specific research literature detailing the use of 4-propylpyridine-2-carboxylic acid as an organocatalyst in organic transformations. While its parent compound, pyridine-2-carboxylic acid, has been shown to catalyze certain reactions, such as the multi-component synthesis of pyrazolo[3,4-b]quinolinones, similar studies involving the 4-propyl derivative have not been reported.
Metal-Catalyzed Reactions Employing this compound Ligands
The primary documented application of this compound in catalysis appears to be as a precursor or component in metal-catalyzed reactions.
A specific application involving this compound is noted in synthetic chemistry, particularly in the preparation of intermediates for bioactive molecules. In the synthesis of lincomycin (B1675468) derivatives, a catalytic ruthenium-mediated oxidation is employed. This process converts a related precursor into a carboxylic acid product, indicating a role for the pyridine (B92270) carboxylic acid moiety in the context of ruthenium catalysis. google.comgoogleapis.com However, detailed studies on its role as a ligand to modulate catalytic activity or selectivity in broader oxidation reactions are not extensively documented.
There is no direct research available that specifically employs this compound as a ligand for C-H activation and functionalization. Research in the broader field has demonstrated that modifying pyridine-based ligands is a viable strategy for tuning the reactivity and selectivity of palladium-catalyzed C-H functionalization reactions. For instance, the development of mild methods for the functionalization of 4-alkylpyridines has been a subject of interest, suggesting the potential for derivatives like this compound to act as directing groups or ligands in such transformations. However, explicit examples and detailed studies for this specific compound are not present in the current body of scientific literature.
Specific studies detailing the use of this compound or its metal complexes in multi-component reactions are not found in the available literature. The parent molecule, pyridine-2-carboxylic acid, has been effectively used as an organocatalyst in the synthesis of heterocyclic compounds through multi-component strategies, but this application has not been extended to the 4-propyl derivative in published research.
Mechanistic Investigations of Catalytic Pathways
Due to the limited number of studies on the catalytic applications of this compound, detailed mechanistic investigations involving this specific compound are absent from the literature. Mechanistic work on related systems, such as the palladium-catalyzed functionalization of 4-alkylpyridines, offers potential insights but does not directly address the role of the carboxylic acid function at the 2-position of the 4-propylpyridine (B73792) scaffold.
Biological and Biochemical Investigations in Vitro & Mechanistic Focus
In Vitro Enzyme Inhibition Studies
Pyridine (B92270) carboxylic acid derivatives have demonstrated inhibitory activity against a wide range of enzymes, including histone demethylases (KDMs), plasma kallikrein (PKal), and carbonic anhydrases (CAs). nih.gov For instance, certain patented pyridine carboxylic acid derivatives have shown potent inhibition of KDM5B with IC50 values in the nanomolar range (1–3 nM), highlighting the potential of this chemical class in epigenetic modulation. nih.gov
In the context of 4-alkyl-pyridine-2-carboxylic acids, the nature of the alkyl substituent at the 4-position can significantly influence the inhibitory potency and selectivity. This is a key aspect of structure-activity relationship studies, as detailed in section 7.5. While no specific IC50 values for 4-Propylpyridine-2-carboxylic acid are documented, it is plausible that it could exhibit inhibitory activity against enzymes that are known to be targeted by other pyridine carboxylic acid derivatives. Further empirical studies are required to determine its specific enzyme inhibition profile.
Table 1: Examples of In Vitro Enzyme Inhibition by Analogous Pyridine Carboxylic Acid Derivatives
| Compound Class | Target Enzyme | Reported IC50/Ki | Reference |
| Patented Pyridine Carboxylic Acid Derivatives | KDM5B | 1–3 nM | nih.gov |
| Pyridine-2,4-dicarboxylic Acid Derivatives | JMJD2E | 0.3–7.9 µM | nih.gov |
| Pyridine Carboxamide Derivatives | Carbonic Anhydrase I and II | Ki: 1.47–10.06 nM (hCA I), 3.55–7.66 nM (hCA II) | nih.gov |
| Heterocyclic Sulfonamide Derivative | Carbonic Anhydrase II | Ki: 4 nM | nih.gov |
Note: The data in this table is for analogous compounds and not for this compound itself.
Receptor Binding and Ligand-Target Interaction Studies (in vitro, molecular level)
Specific receptor binding data for this compound is not currently published. However, the structural motifs present in the molecule suggest potential interactions with various receptors. The pyridine ring can participate in π-π stacking and hydrogen bonding, which are crucial for ligand recognition at receptor binding sites. nih.gov
For example, studies on other pyridine-containing compounds have revealed their ability to interact with a range of receptors, including G-protein coupled receptors (GPCRs). The hydroxycarboxylic acid receptors (HCARs) are a family of GPCRs that are activated by endogenous carboxylic acids. nih.gov While typically responsive to hydroxy- and keto-carboxylic acids, the binding pocket of these receptors might accommodate other carboxylic acid-containing ligands. Computational docking and in vitro binding assays would be necessary to explore the potential interaction of this compound with HCARs or other receptors.
Furthermore, research on cannabinoid receptors has shown that specific structural features determine binding affinity. nih.govnih.gov Although structurally distinct, these studies underscore the importance of molecular shape and functional group positioning for effective receptor-ligand interaction. Molecular modeling and in vitro radioligand binding assays would be instrumental in identifying potential receptor targets for this compound and characterizing the nature of the interaction at a molecular level.
Antimicrobial Activity Studies (in vitro, mechanistic focus)
While there are no specific antimicrobial studies focused on this compound, research on other alkyl pyridine derivatives has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. mdpi.comillinoisstate.edu For instance, a series of novel anaephene derivatives, which are alkyl pyridinols, have shown potent antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com
The mechanism of action for some of these alkyl pyridine analogs is believed to involve the disruption of the bacterial cell membrane. illinoisstate.edu The amphipathic nature of these molecules, with a polar pyridine head and a nonpolar alkyl tail, facilitates their insertion into the lipid bilayer, leading to increased membrane permeability and subsequent cell death.
Studies on pyridine-2,6-dithiocarboxylic acid, another related compound, have suggested that its antimicrobial activity stems from its ability to chelate metal ions that are essential for microbial growth. nih.gov This suggests that the carboxylic acid moiety of this compound could also contribute to antimicrobial effects through metal sequestration.
Table 2: In Vitro Antimicrobial Activity of Analogous Alkyl Pyridine Derivatives
| Compound/Analog Class | Target Microorganism | Reported MIC (µg/mL) | Reference |
| Anaephene B (Alkyl Pyridinol) | Staphylococcus aureus (MRSA) | 8 | illinoisstate.edu |
| Anaephene Analog 18 (2-hydroxypyridine) | Staphylococcus aureus | Not specified, but noted as significant | mdpi.com |
| Substituted Mannich bases of isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 | nih.gov |
Note: The data in this table is for analogous compounds and not for this compound itself.
Exploration of Cellular Pathways and Molecular Targets (in vitro, cellular mechanisms)
Direct investigations into the cellular pathways and molecular targets modulated by this compound have not been reported. However, based on the activities of related compounds, several potential avenues for exploration can be proposed.
The demonstrated enzyme inhibitory potential of pyridine carboxylic acids against histone demethylases suggests that this compound could potentially influence epigenetic pathways. nih.gov Inhibition of KDMs can alter gene expression patterns, leading to various cellular outcomes, including the induction of apoptosis in cancer cells.
Furthermore, the structural similarity to compounds that affect cell cycle progression indicates another possible mechanism of action. For instance, a phenyl-pyridine-2-carboxylic acid derivative was found to induce cell cycle arrest in mitosis, followed by apoptosis in cancer cell lines. This suggests that this compound could potentially target components of the cell division machinery.
The potential antimicrobial activity also points towards pathways related to bacterial cell wall synthesis, protein synthesis, or DNA replication as possible targets, although membrane disruption appears to be a more likely mechanism for related alkyl pyridines. illinoisstate.edu
Structure-Activity Relationship (SAR) Studies in Biological Systems (based on in vitro data)
Although specific SAR studies for this compound are lacking, general principles can be derived from research on analogous series of compounds. For pyridine derivatives, the nature, position, and number of substituents on the pyridine ring are critical determinants of biological activity. nih.gov
In the context of antimicrobial alkyl pyridines, the length of the alkyl chain has been shown to be a key factor influencing activity. Often, an optimal chain length exists for maximal membrane disruption and antimicrobial potency. nih.gov For this compound, the propyl group at the 4-position would be a critical element in any SAR study. Variations in the length and branching of this alkyl chain would likely lead to significant changes in biological activity.
For enzyme inhibition, the carboxylic acid at the 2-position is crucial for coordinating with metal ions in the active site of metalloenzymes or forming key hydrogen bonds. The 4-propyl group would likely interact with a hydrophobic pocket within the enzyme's active site, and its size and lipophilicity would need to be optimized for potent and selective inhibition. A review of pyridine derivatives indicated that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it. nih.gov
Material Science and Supramolecular Applications
Cocrystallization and Solid-State Forms of 4-Propylpyridine-2-carboxylic Acid
Cocrystallization is a powerful technique used to modify the physicochemical properties of solid materials, such as solubility, melting point, and stability. This is achieved by combining two or more different molecules in a single crystal lattice through non-covalent interactions. The most prominent of these interactions for pyridine (B92270) carboxylic acids is the hydrogen bond formed between the carboxylic acid and the pyridine nitrogen, known as the carboxylic acid-pyridine heterosynthon. mdpi.comrsc.orgmdpi.com
It is highly probable that this compound can form a variety of cocrystals with different co-formers, particularly dicarboxylic acids and other active pharmaceutical ingredients (APIs). mdpi.comnih.gov The stoichiometry and the resulting crystal packing of these cocrystals would be influenced by the structure of the co-former and the crystallization conditions. The investigation of different polymorphs—crystalline solids with the same chemical composition but different internal structures—would also be a critical area of study, as different polymorphic forms can exhibit distinct physical properties. researchgate.net
Table 1: Potential Co-formers for the Cocrystallization of this compound
| Co-former Class | Specific Examples | Expected Interaction |
| Dicarboxylic Acids | Adipic Acid, Succinic Acid, Terephthalic Acid | Carboxylic acid-pyridine heterosynthon |
| Active Pharmaceutical Ingredients (APIs) | Ibuprofen, Carbamazepine | Hydrogen bonding, π-π stacking |
| Other Pyridine Derivatives | 4,4'-Bipyridine | Coordination complexes, hydrogen bonding |
Incorporation into Functional Materials (e.g., polymers, hybrid materials)
The functional groups of this compound make it a versatile building block for the synthesis of advanced functional materials.
Polymers: This compound could potentially be used as a functional monomer in polymerization reactions. For instance, it could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting polymers would possess pendant pyridine and carboxylic acid groups, which could be exploited for various applications, including the development of pH-responsive materials, metal-ion chelating resins, and materials with specific catalytic or binding properties.
Hybrid Materials: The carboxylic acid functionality allows for the grafting of this compound onto the surface of inorganic materials, such as silica (B1680970) or metal oxides, to create organic-inorganic hybrid materials. These materials could exhibit a combination of properties from both the organic and inorganic components, leading to applications in areas like chromatography, catalysis, and sensing. Furthermore, its ability to coordinate with metal ions suggests its potential use as an organic linker in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.
Self-Assembly and Supramolecular Structures
The directional and predictable nature of the hydrogen bonds that this compound can form is expected to drive its self-assembly into well-defined supramolecular structures. In solution or on surfaces, it is conceivable that this molecule could form various aggregates, such as dimers, linear chains, or more complex two-dimensional and three-dimensional networks.
The formation of these supramolecular architectures would be governed by a combination of hydrogen bonding, π-π stacking interactions between the pyridine rings, and van der Waals forces. The specific structures formed would likely be influenced by factors such as solvent polarity, temperature, and concentration. The study of these self-assembled structures is of fundamental importance for the bottom-up fabrication of nanostructured materials with controlled architectures and functionalities.
Advanced Analytical Method Development and Applications
Development of Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in assessing the purity of 4-Propylpyridine-2-carboxylic acid. The development of these methods focuses on achieving high resolution, sensitivity, and robustness to separate the main compound from potential impurities, such as isomers, precursors, and degradation products.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. However, due to the polar and ionizable nature of pyridine (B92270) carboxylic acids, specialized approaches are often necessary. helixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven highly effective for separating isomers of pyridine carboxylic acids. helixchrom.comhelixchrom.com This technique can exploit subtle differences in the hydrophobicity and ionic character of the molecules to enhance resolution. helixchrom.com
For this compound, a method utilizing a core-shell mixed-mode column with both C12 carbon chains and carboxylic acid functional groups could provide excellent separation. helixchrom.com The mobile phase composition, particularly its pH and the concentration of the organic modifier (like acetonitrile), is a critical parameter. helixchrom.com Using a buffered mobile phase can suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.gov The use of an acidic modifier is common to prevent peak tailing. helixchrom.com
Gas Chromatography (GC): Gas chromatography is another powerful tool for purity analysis, especially when coupled with a mass spectrometer (GC-MS). For a compound like this compound, derivatization is often required to increase its volatility and thermal stability. nih.gov Esterification of the carboxylic acid group, for instance, can make the molecule more suitable for GC analysis. The choice of stationary phase is critical, with polar phases often providing better separation for such compounds.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Chromatographic Mode | Mixed-Mode (Reversed-Phase/Cation-Exchange) |
| Column | Core-shell C12/Carboxylic Acid (e.g., Coresep 100 type) helixchrom.com |
| Mobile Phase | Gradient elution with Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 35 °C |
Electrochemical Analysis of this compound
Electrochemical methods offer a sensitive approach to studying the redox properties of N-heterocyclic compounds. Cyclic voltammetry (CV) is a principal technique used to investigate the electrochemical behavior of such molecules, providing insights into their electronic structure and potential reactivity. wikipedia.org
An electrochemical analysis of this compound would typically involve using a three-electrode system. acs.org The resulting cyclic voltammogram would reveal the potentials at which oxidation and reduction events occur. These data are valuable for understanding the compound's stability, its potential to participate in redox reactions, and for developing electrochemical sensors. The selection of the solvent and supporting electrolyte is crucial, as they define the potential window and can interact with the analyte. wikipedia.org Studies on related N-heterocyclic compounds show that reversible redox peaks can be observed, allowing for the characterization of radical ions and the stability of different oxidation states. acs.orgresearchgate.net
Table 2: Proposed Experimental Setup for Cyclic Voltammetry Analysis
| Component | Specification |
|---|---|
| Potentiostat | DY 2100 or equivalent acs.org |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl acs.org |
| Counter Electrode | Platinum Wire |
| Solvent/Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile |
| Analyte Concentration | 1-5 mM |
| Scan Rate | 50-200 mV/s |
Quantitative Analysis in Complex Mixtures (excluding human biological matrices)
The quantitative determination of this compound in complex mixtures, such as synthetic reaction media or industrial process streams, is critical for process optimization and quality control. HPLC with UV detection is the most common and reliable method for this purpose. researchgate.net
The development of a quantitative method requires careful validation, including assessment of linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net Sample preparation is a key step to ensure that the matrix does not interfere with the analysis. This may involve simple dilution, filtration, or more complex solid-phase extraction (SPE) or liquid-liquid extraction techniques to remove interfering components. researchgate.net
For quantification, an external standard method is typically used. This involves creating a calibration curve by injecting known concentrations of a pure standard of this compound and plotting the detector response (e.g., peak area) against concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its response on this curve. The use of an internal standard can improve the precision of the analysis by correcting for variations in injection volume and detector response.
Table 3: Representative Data for a Calibration Curve for Quantitative HPLC Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 5.0 | 120,540 |
| 10.0 | 245,110 |
| 25.0 | 610,800 |
| 50.0 | 1,225,300 |
| 100.0 | 2,448,750 |
| Linearity (R²) > 0.999 |
Emerging Trends and Future Research Directions
Exploration of Novel Synthetic Pathways and Reagents
The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. For 4-Propylpyridine-2-carboxylic acid and its derivatives, researchers are actively exploring novel pathways that offer improvements in yield, selectivity, and environmental impact over traditional methods.
A significant challenge in the synthesis of substituted pyridines is achieving regioselectivity, particularly at the C4 position. Recent breakthroughs in C-H functionalization, such as the Minisci reaction, are being adapted to address this. A notable advancement involves the use of a maleate-derived blocking group for the pyridine (B92270) ring, which allows for precise Minisci-type decarboxylative alkylation at the C4 position. nih.gov This strategy enables the use of inexpensive starting materials and offers a scalable and operationally simple route to C4-alkylated pyridines. nih.gov
Furthermore, multicomponent reactions (MCRs) are being investigated as a means to rapidly construct complex pyridine-containing molecules. MCRs offer high atom economy and can generate diverse molecular scaffolds in a single step. researchgate.netrsc.org The use of pyridine-2-carboxylic acid itself as a catalyst in MCRs to produce pyrazolo[3,4-b]quinolinones highlights the potential for autocatalytic or related catalytic systems in the synthesis of its own derivatives. researchgate.netrsc.org
Future research in this area is likely to focus on:
The development of new blocking groups for even more precise control over regioselectivity.
The discovery of novel catalysts, including metal-free and biocatalytic systems, for the synthesis of substituted pyridine carboxylic acids.
The expansion of the substrate scope for MCRs to include a wider range of functional groups and building blocks.
Design and Synthesis of Advanced this compound Analogs with Enhanced Specificity
The structural versatility of the pyridine carboxylic acid scaffold makes it an attractive starting point for the design of new molecules with tailored biological activities. nih.gov The 4-propyl group offers a lipophilic handle that can be systematically modified to probe interactions with biological targets.
Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective analogs. For instance, research on phenyl-pyridine-2-carboxylic acid derivatives has shown that modifications to the aryl and pyridine rings, as well as the side chain length, can significantly impact their antiproliferative activity and selectivity for cancer cells.
The synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide has also yielded compounds with notable effects on the central nervous system, demonstrating the potential for this class of compounds in neuropharmacology. nih.gov The observed structure-activity relationships in these studies provide a valuable roadmap for the design of future this compound analogs. nih.gov
Key future directions in this area include:
Systematic modification of the propyl chain to explore the effects of branching, unsaturation, and the introduction of functional groups.
The synthesis of libraries of amides, esters, and other derivatives of the carboxylic acid moiety to explore a wider chemical space.
The use of bioisosteric replacements for the pyridine ring to fine-tune the electronic and steric properties of the molecule.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.netmdpi.com These powerful computational tools can be used to predict the properties of molecules, identify potential biological targets, and guide the design of new compounds with desired characteristics.
For this compound and its analogs, AI and ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the structural features of a series of compounds with their biological activity. A 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives successfully identified the key pharmacophoric features and predicted the biological activity of new compounds with a high degree of accuracy. nih.gov Similar approaches can be applied to this compound analogs to accelerate the identification of lead compounds.
Prediction of Physicochemical Properties: ML models can be trained to predict a wide range of properties, such as solubility, lipophilicity, and toxicity, based on molecular structure. researchgate.net This can help to prioritize compounds for synthesis and testing, reducing the time and cost of drug development. For example, ML models have been developed to predict the toxicity of carboxylic acids with reasonable accuracy. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties. By learning from existing datasets of active compounds, these models can propose novel this compound analogs with potentially enhanced activity and selectivity.
The future of AI and ML in this field will likely involve the development of more sophisticated models that can handle complex biological data and provide more accurate predictions. The increasing availability of large datasets will be crucial for training these models and realizing their full potential.
Untapped Potential in Catalysis and Coordination Chemistry
Pyridine carboxylic acids are well-known for their ability to form stable complexes with a wide range of metal ions. jcmimagescasereports.org The resulting metal complexes can exhibit interesting catalytic and material properties. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group act as effective coordination sites, allowing for the formation of diverse and structurally complex architectures. sc.edu
The presence of the 4-propyl group in this compound can influence the properties of its metal complexes in several ways:
Solubility and Steric Effects: The lipophilic propyl group can enhance the solubility of the metal complexes in organic solvents, which is advantageous for homogeneous catalysis. It can also introduce steric bulk around the metal center, influencing the selectivity of catalytic reactions.
Electronic Effects: The alkyl group can have a modest electron-donating effect on the pyridine ring, which can modulate the electronic properties of the metal center and its catalytic activity.
Research on related pyridine dicarboxylic acid complexes has demonstrated their potential as catalysts for various reactions, including oxidation and polymerization. researchgate.net For example, manganese(II) complexes of heterocyclic carboxylic acids have shown good catecholase and catalase-like enzyme activity. researchgate.net Furthermore, ternary complexes of pyridine-2,6-dicarboxylic acid with 4-picoline have been investigated as novel antimicrobial agents. nih.gov
The untapped potential of this compound in this area includes:
Homogeneous Catalysis: The development of new catalysts for organic synthesis, such as C-C coupling reactions, oxidations, and reductions.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The synthesis of new materials with applications in gas storage, separation, and sensing. The propyl groups could line the pores of MOFs, creating a specific chemical environment for guest molecules.
Bioinorganic Chemistry: The design of new metal complexes with biological activity, such as anticancer or antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Propylpyridine-2-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves alkylation of pyridine-2-carboxylic acid using propyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions. Optimization includes adjusting solvent polarity (e.g., DMF or THF), reaction temperature (80–100°C), and stoichiometric ratios of reagents to enhance yield . Purification via recrystallization or column chromatography is critical to isolate the product.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Identifies proton environments (¹H NMR) and carbon backbone (¹³C NMR), confirming substitution patterns on the pyridine ring .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, ensuring no byproducts are present .
- X-ray Crystallography : Resolves crystal structure and confirms stereochemical details if applicable .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Work in a fume hood to prevent inhalation of vapors.
- Storage : Store in airtight containers at room temperature, away from moisture and oxidizing agents, as per SDS guidelines for analogous compounds .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS results) be resolved during characterization of this compound derivatives?
- Methodology :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR for spatial correlations, IR for functional groups) to resolve ambiguities .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or optimize geometries, aligning theoretical and experimental data .
- Isotopic Labeling : Introduce deuterated analogs to simplify spectral interpretation in complex mixtures.
Q. What strategies improve regioselectivity in the alkylation of pyridine-2-carboxylic acid to favor 4-propyl substitution over competing positions?
- Methodology :
- Catalyst Selection : Employ phase-transfer catalysts or transition metal complexes to direct alkylation to the para position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity.
- Temperature Control : Lower temperatures (e.g., 60°C) may reduce kinetic competition for alternative sites .
Q. How do electronic effects of the pyridine ring influence the reactivity of this compound in electrophilic substitution reactions?
- Methodology :
- Electron-Donating Propyl Group : The 4-propyl substituent activates the pyridine ring toward electrophilic attack at the 3- and 5-positions due to resonance and inductive effects.
- Reactivity Profiling : Conduct nitration or halogenation reactions under controlled conditions (e.g., HNO3/H2SO4 for nitration) to map preferred reaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
